molecular formula C12H8ClF3N4O3 B4228139 N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Numéro de catalogue B4228139
Poids moléculaire: 348.66 g/mol
Clé InChI: LVWUDVUFYCRWFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule antagonist that binds to the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.

Mécanisme D'action

CTAP binds to the mu-opioid receptor and blocks its activity. The mu-opioid receptor is a G protein-coupled receptor that is coupled to the G protein Gi/o. Activation of the mu-opioid receptor by endogenous opioids such as endorphins and enkephalins leads to the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the inhibition of neurotransmitter release and the modulation of pain, reward, and addiction. CTAP blocks the activation of the mu-opioid receptor, which leads to the opposite effects.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CTAP blocks the activation of the mu-opioid receptor by endogenous opioids such as endorphins and enkephalins. In vivo studies have shown that CTAP blocks the analgesic and rewarding effects of opioids such as morphine and heroin. CTAP has also been shown to have antidepressant-like effects in animal models of depression.

Avantages Et Limitations Des Expériences En Laboratoire

CTAP has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which means it has a specific target and does not affect other receptors. This allows researchers to study the role of the mu-opioid receptor in various physiological and pathological conditions. CTAP is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, CTAP has some limitations for lab experiments. It has a short half-life in vivo, which means it needs to be administered frequently. It also has poor solubility in water, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on CTAP. One area of research is the development of more potent and selective mu-opioid receptor antagonists. This could lead to the development of new drugs for the treatment of pain, addiction, and depression. Another area of research is the study of the role of the mu-opioid receptor in other physiological and pathological conditions, such as inflammation, cancer, and neurodegenerative diseases. Finally, the development of new methods for the delivery of CTAP could improve its efficacy and reduce its side effects.

Applications De Recherche Scientifique

CTAP has been extensively used in scientific research to study the mu-opioid receptor system. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CTAP is a selective antagonist of the mu-opioid receptor, which means it binds to the receptor and blocks its activity. This property of CTAP has been used to study the role of the mu-opioid receptor in various physiological and pathological conditions, including pain, addiction, and depression.

Propriétés

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O3/c13-9-3-7(12(14,15)16)1-2-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWUDVUFYCRWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.